Cas no 16881-39-3 (N-Carbobenzoxy-l-proline tert-butyl ester)

N-Carbobenzoxy-l-proline tert-butyl ester structure
16881-39-3 structure
Product Name:N-Carbobenzoxy-l-proline tert-butyl ester
CAS No:16881-39-3
MF:C17H23NO4
MW:305.36882519722
MDL:MFCD00051777
CID:211303
PubChem ID:7019799
Update Time:2025-10-29

N-Carbobenzoxy-l-proline tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate
    • (S)-1-(benzyloxycarbonyl)-2-tert-butylpyrrolidine-2-carboxylic acid
    • 1,2-Pyrrolidinedicarboxylicacid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2S)-
    • N-CARBOBENZOXY-L-PROLINE TERT-BUTYL ESTER
    • Z-L-Pro-OtBu
    • Z-Pro-OtBu
    • N-CBZ-L-PROLINE TERT-BUTYL ESTER
    • (Benzyloxycarbonyl)-L-proline tert-butyl ester
    • Carbobenzoxy-L-proline tert-butyl ester
    • Z-PROLINE-OTBU
    • Einecs 240-911-2
    • Z-L-PROLINE T-BUTYL ESTER
    • N-CBZ-L-PROLINE T-BUTYL ESTER
    • Z-L-prolinetert-butyl ester99%
    • MFCD00051777
    • SCHEMBL7318246
    • 1-Cbz-L-proline tert-butyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 2-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2S)-
    • Benzyloxycarbonyl-L-proline tert.butyl ester
    • 16881-39-3
    • benzyloxy-carbonyl-L-proline tert.butyl ester
    • 1-O-benzyl 2-O-tert-butyl (2S)-pyrrolidine-1,2-dicarboxylate
    • C1764
    • F10683
    • 1-BENZYL 2-TERT-BUTYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
    • (s)-n-cbz-proline tert-butyl ester
    • NS00051865
    • 1,2-Pyrrolidinedicarboxylicacid,2-(1,1-dimethylethyl)1-(phenylmethyl)ester,(2S)-
    • CS-0201854
    • AS-46838
    • A811018
    • N-alpha-Benzyloxycarbonyl-L-proline-t-butyl ester
    • N-benzoxycarbonyl-L-proline tert.-butyl ester
    • HY-W142070
    • (S)-1-Benzyl2-tert-butylpyrrolidine-1,2-dicarboxylate
    • OULMZZGGALAOLR-AWEZNQCLSA-N
    • AKOS015891306
    • benyloxycarbonyl-L-proline tert.butyl ester
    • N-Carbobenzoxy-l-proline tert-butyl ester
    • MDL: MFCD00051777
    • Inchi: 1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1
    • InChI Key: OULMZZGGALAOLR-AWEZNQCLSA-N
    • SMILES: O(C(C)(C)C)C([C@@H]1CCCN1C(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 305.16300
  • Monoisotopic Mass: 305.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.151±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 47-49 ºC (hexane )
  • Boiling Point: 51 °C / 1mmHg
  • Flash Point: 198.6°C
  • Refractive Index: 1.532
  • Solubility: Almost insoluble (0.07 g/l) (25 º C),
  • PSA: 55.84000
  • LogP: 3.06720
  • Solubility: Not determined

N-Carbobenzoxy-l-proline tert-butyl ester Security Information

  • Safety Instruction: S22-S24/25
  • Storage Condition:-15°C
  • Safety Term:S22;S24/25

N-Carbobenzoxy-l-proline tert-butyl ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Carbobenzoxy-l-proline tert-butyl ester Pricemore >>

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N-Carbobenzoxy-l-proline tert-butyl ester Production Method

N-Carbobenzoxy-l-proline tert-butyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16881-39-3)N-Carbobenzoxy-l-proline tert-butyl ester
Order Number:A811018
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:54
Price ($):205.0
Email:sales@amadischem.com

N-Carbobenzoxy-l-proline tert-butyl ester Related Literature

Additional information on N-Carbobenzoxy-l-proline tert-butyl ester

N-Carbobenzoxy-l-proline tert-butyl ester (CAS 16881-39-3): A Versatile Building Block in Peptide Synthesis

N-Carbobenzoxy-l-proline tert-butyl ester (CAS 16881-39-3) is a crucial protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound serves as an essential intermediate for constructing complex peptide structures while protecting the reactive functional groups during synthetic processes.

The growing demand for peptide-based therapeutics has significantly increased interest in high-quality amino acid protecting groups like N-Cbz-l-proline tert-butyl ester. Recent trends in drug discovery and bioconjugation chemistry have made this compound particularly valuable for researchers developing new biopharmaceuticals and targeted drug delivery systems.

Chemically, N-Carbobenzoxy-l-proline tert-butyl ester combines two important protecting groups: the carbobenzoxy (Cbz) group for amine protection and the tert-butyl ester for carboxyl protection. This dual protection makes it exceptionally stable under various reaction conditions while allowing selective deprotection when needed. The proline moiety contributes unique conformational properties that are valuable in designing peptide secondary structures.

In modern solid-phase peptide synthesis (SPPS), this compound finds extensive application due to its excellent compatibility with Fmoc chemistry. Researchers appreciate its reliable performance in automated synthesizers and its resistance to racemization during coupling reactions. The tert-butyl ester protection is particularly advantageous as it can be removed under mild acidic conditions without affecting other protecting groups.

The pharmaceutical industry utilizes N-Cbz-l-proline tert-butyl ester in developing various peptide drugs, including hormone analogs, enzyme inhibitors, and receptor modulators. Its structural features make it valuable for creating conformationally constrained peptides that often show improved metabolic stability and target specificity compared to linear peptides.

Recent advances in peptide drug delivery systems have created new opportunities for protected amino acid derivatives. Scientists are exploring its potential in developing cell-penetrating peptides and peptide-drug conjugates, particularly for cancer therapeutics and neurological disorders. The compound's stability makes it suitable for creating prodrug formulations that require controlled release mechanisms.

Quality control of N-Carbobenzoxy-l-proline tert-butyl ester typically involves rigorous HPLC analysis and chiral purity testing to ensure optimal performance in sensitive synthetic applications. Reputable suppliers provide comprehensive analytical data sheets including 1H NMR, 13C NMR, and mass spectrometry characterization to verify identity and purity.

Storage and handling recommendations for this compound emphasize protection from moisture and maintenance at controlled temperatures. While stable under normal conditions, proper chemical storage protocols should be followed to preserve its quality over extended periods. The compound's shelf life can be significantly extended when stored under inert atmosphere at recommended temperatures.

From a market perspective, the demand for N-Cbz protected amino acids continues to grow alongside the expansion of peptide therapeutics. Industry analysts note increasing investments in custom peptide synthesis services and GMP-grade amino acid derivatives, with N-Carbobenzoxy-l-proline tert-butyl ester being among the frequently requested building blocks.

Environmental considerations in the production and use of this compound focus on green chemistry principles. Many manufacturers are adopting more sustainable processes for amino acid protection and deprotection, reducing solvent waste and energy consumption. These developments align with the pharmaceutical industry's broader commitment to sustainable manufacturing practices.

For researchers working with N-Carbobenzoxy-l-proline tert-butyl ester, understanding its structure-activity relationships is crucial. The compound's unique stereochemistry and protecting group combination influence its behavior in peptide coupling reactions and final product characteristics. Detailed mechanistic studies continue to reveal new applications in peptide engineering and biomaterial development.

Future research directions involving this compound may explore its potential in peptide nanomaterials and bioactive surfaces. The combination of proline's structural properties with versatile protecting groups offers exciting possibilities for designing functional biomaterials with precise molecular control. These applications could revolutionize fields ranging from tissue engineering to biosensing technologies.

In conclusion, N-Carbobenzoxy-l-proline tert-butyl ester (CAS 16881-39-3) remains an indispensable tool in modern peptide chemistry. Its balanced properties of stability and selective deprotection, combined with proline's unique characteristics, ensure its continued importance in both academic research and industrial applications. As peptide-based medicines gain more prominence in therapeutics, the significance of high-quality protected amino acid derivatives like this compound will only increase.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16881-39-3)N-Carbobenzoxy-l-proline tert-butyl ester
A811018
Purity:99%
Quantity:25g
Price ($):205.0
Email